N1-(furan-2-ylmethyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is a complex organic compound that features a combination of furan, phenylpiperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable reducing agent.
Synthesis of the phenylpiperazine intermediate: This involves the reaction of piperazine with a phenyl halide under basic conditions.
Coupling of intermediates: The furan-2-ylmethyl and phenylpiperazine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the phenylpiperazine moiety can produce the corresponding amine.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural diversity makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving furan and thiophene derivatives.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the phenylpiperazine moiety can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)ethanamine
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
Uniqueness
N-[(FURAN-2-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is unique due to its combination of furan, phenylpiperazine, and thiophene moieties. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28N4O3S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide |
InChI |
InChI=1S/C24H28N4O3S/c1-18(26-24(30)23(29)25-17-20-9-5-15-31-20)22(21-10-6-16-32-21)28-13-11-27(12-14-28)19-7-3-2-4-8-19/h2-10,15-16,18,22H,11-14,17H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
AAFLVIZILHNOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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